2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazonoyl halide derivatives with methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as proteins and enzymes. For example, it has been shown to interact with the active site of the Glypican-3 protein (GPC-3), which is involved in the regulation of cell growth and differentiation . The compound’s ability to bind to these targets can lead to the inhibition of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: This compound has a phenyl group instead of a p-tolyl group and exhibits similar biological activities.
2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: This derivative has been studied for its anti-tubercular activity.
Imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives: These compounds have shown potent anti-tubercular and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-7-15-12(13-11)16-9(2)14-15/h3-7H,1-2H3 |
InChI Key |
QOLSAMOXFYESTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C |
Origin of Product |
United States |
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